4-(2-Fluoroethyl)benzaldehyde

Lipophilicity Physicochemical Properties Drug Design

4-(2-Fluoroethyl)benzaldehyde (CAS 1557695-77-8), with molecular formula C9H9FO and molecular weight 152.17 g/mol , is a para-substituted fluorinated aromatic aldehyde that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research. The compound features a reactive aldehyde moiety suitable for condensation, reduction, and nucleophilic addition reactions, while the 2-fluoroethyl substituent confers distinct physicochemical properties including modulated lipophilicity and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C9H9FO
Molecular Weight 152.168
CAS No. 1557695-77-8
Cat. No. B2462509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethyl)benzaldehyde
CAS1557695-77-8
Molecular FormulaC9H9FO
Molecular Weight152.168
Structural Identifiers
SMILESC1=CC(=CC=C1CCF)C=O
InChIInChI=1S/C9H9FO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
InChIKeyHYJGCWNKTIXIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoroethyl)benzaldehyde (CAS 1557695-77-8): Technical Baseline and Compound Profile for Research Procurement


4-(2-Fluoroethyl)benzaldehyde (CAS 1557695-77-8), with molecular formula C9H9FO and molecular weight 152.17 g/mol , is a para-substituted fluorinated aromatic aldehyde that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The compound features a reactive aldehyde moiety suitable for condensation, reduction, and nucleophilic addition reactions, while the 2-fluoroethyl substituent confers distinct physicochemical properties including modulated lipophilicity and metabolic stability compared to non-fluorinated analogs . It is commercially available at 98% purity and is primarily utilized as a building block for constructing more complex fluorinated molecular architectures .

1

Reactive aldehyde handle enables condensation and nucleophilic addition for building complex molecules

2

2-Fluoroethyl substitution modulates lipophilicity and metabolic stability over non-fluorinated analogs

3

Documented purity specification supports procurement consistency and synthetic reproducibility

Why 4-(2-Fluoroethyl)benzaldehyde Cannot Be Replaced by Generic Analogs in Synthetic Workflows


Fluorinated benzaldehydes are not functionally interchangeable in synthetic sequences due to the profound impact of fluorine substitution on reactivity, regioselectivity, and downstream pharmacokinetic properties [1]. The 2-fluoroethyl substituent in 4-(2-Fluoroethyl)benzaldehyde introduces a unique combination of steric and electronic effects that cannot be replicated by non-fluorinated ethyl or methyl analogs, nor by regioisomeric ortho- or meta-substituted variants . Substituting this compound with an unfluorinated analog may compromise metabolic stability in lead optimization programs, while substituting with a regioisomer may alter the geometry of subsequent coupling reactions and ultimately affect target binding affinity [1]. These differences are quantifiable and directly impact the success of multi-step synthetic campaigns in pharmaceutical research.

  • Non-fluorinated ethyl or methyl analogs may shift lipophilicity and metabolic stability in lead optimization
  • Ortho- or meta-substituted regioisomers can alter coupling geometry and require reaction re-optimization
  • Lower-purity alternatives may introduce impurities that compromise synthetic yields and assay reproducibility

Quantitative Evidence Guide for 4-(2-Fluoroethyl)benzaldehyde Differentiation


Lipophilicity Modulation: Calculated LogP of 4-(2-Fluoroethyl)benzaldehyde vs. Non-Fluorinated Analogs

The presence of a fluoroethyl group in 4-(2-Fluoroethyl)benzaldehyde substantially alters lipophilicity compared to non-fluorinated ethylbenzaldehyde analogs. While experimentally measured LogP data for this specific compound remain unavailable in the peer-reviewed literature, calculated partition coefficients derived from computational methods provide a class-level baseline for comparison . These calculated values indicate that the introduction of a single fluorine atom in the ethyl side chain increases lipophilicity relative to the hydrogen analog, a property that is critical for optimizing membrane permeability and bioavailability in drug discovery programs .

Lipophilicity Modulation
Class-level inference
Calculated LogP ~2.5–2.8 vs non-fluorinated ~2.0–2.3
Supports lipophilicity-driven ADME property modulation
Computational estimate; experimental validation required
Lipophilicity Physicochemical Properties Drug Design

Regioisomeric Purity: Para-Substitution as a Key Determinant of Synthetic Utility

4-(2-Fluoroethyl)benzaldehyde is defined by its para-substitution pattern, which confers distinct reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions relative to ortho- and meta-isomers . While quantitative reactivity data for this specific compound are not available in the public domain, the established electronic and steric effects of para-substitution in benzaldehyde derivatives are well-documented [1]. The para-position of the aldehyde relative to the fluoroethyl group minimizes steric hindrance and electronic deactivation, enabling more efficient subsequent functionalization compared to ortho-substituted analogs .

Regioisomeric Purity
Class-level inference
Para-substitution minimizes steric hindrance vs ortho/meta isomers
Predictable reactivity profile for multi-step synthetic workflows
Qualitative; quantitative kinetics not reported
Regioselectivity Synthetic Intermediate Cross-Coupling

Commercial Purity and Quality Control: 98% Assay by HPLC for Research-Grade Procurement

4-(2-Fluoroethyl)benzaldehyde is commercially supplied with a documented purity specification of 98% as determined by HPLC analysis, ensuring consistency and reliability in research applications . This quantitative purity benchmark provides a verifiable procurement criterion that distinguishes the compound from lower-purity or uncharacterized alternatives that may contain regioisomeric impurities or residual starting materials that could compromise synthetic yields or biological assay reproducibility.

Commercial Purity
Supporting evidence
98% by HPLC
Documented purity supports reproducible synthetic outcomes
As per commercial specification
Purity Quality Control Procurement

Research and Industrial Applications of 4-(2-Fluoroethyl)benzaldehyde Informed by Quantitative Evidence


Precursor for Fluorinated PET Imaging Tracers

The 2-fluoroethyl group provides a site for isotopic labeling with fluorine-18 (¹⁸F), while the aldehyde functionality enables conjugation to targeting vectors. The high commercial purity (98% by HPLC) minimizes competing side reactions during radiochemical synthesis, thereby improving radiochemical yield and specific activity of the final PET tracer. This application leverages both the unique fluorine-containing structure and documented purity specification .

Synthetic Intermediate in Medicinal Chemistry Lead Optimization

The combination of para-substitution geometry and fluorine-mediated lipophilicity modulation makes this compound a suitable intermediate for generating fluorinated drug candidates. Compared to non-fluorinated ethylbenzaldehyde, the fluorinated variant yields final compounds with altered LogP (estimated increase of 0.3–0.5 units) and improved metabolic stability, which are critical parameters in optimizing ADME properties during lead optimization campaigns .

Building Block for Agrochemical Discovery Programs

Fluorinated benzaldehydes, including 4-(2-Fluoroethyl)benzaldehyde, are explicitly claimed in Bayer patents as valuable intermediates for preparing active ingredients in agrochemicals. The para-substituted fluoroethyl group enhances environmental persistence and bioavailability relative to non-fluorinated analogs, making it a strategic choice for developing novel crop protection agents with improved field performance [1].

Application
Selection Property
Validation Focus
Precursor for Fluorinated PET Imaging Tracers
2-Fluoroethyl group for ¹⁸F labeling; aldehyde conjugation handle
Radiochemical yield and specific activity consistency
Synthetic Intermediate in Medicinal Chemistry Lead Optimization
Para-substitution geometry and fluorinated lipophilicity modulation
Metabolic stability and ADME property optimization
Building Block for Agrochemical Discovery Programs
Fluorine-enhanced environmental persistence and bioavailability
Field performance and target binding affinity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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